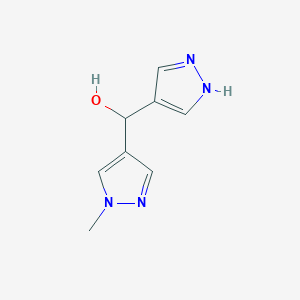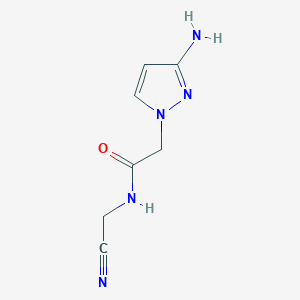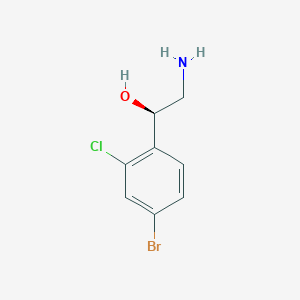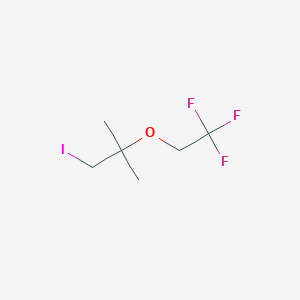
(1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C8H10N4O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1H-pyrazole-4-carbaldehyde in the presence of a reducing agent. The reaction is carried out under mild conditions, often at room temperature, and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry due to its ability to bind to metal ions.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used as a probe to study enzyme mechanisms and interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry
In industry, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by binding to the receptor and altering its conformation and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1H-pyrazole-4-carbaldehyde
- 1H-pyrazole-4-carbaldehyde
- 1-Methyl-1H-pyrazole-4-carboxylic acid
- 1H-pyrazole-4-carboxylic acid
Uniqueness
(1-Methyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. The presence of both a methyl group and a hydroxyl group on the pyrazole rings enhances its reactivity and potential for forming various derivatives. This compound’s versatility makes it valuable in multiple research and industrial applications.
Eigenschaften
Molekularformel |
C8H10N4O |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
(1-methylpyrazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H10N4O/c1-12-5-7(4-11-12)8(13)6-2-9-10-3-6/h2-5,8,13H,1H3,(H,9,10) |
InChI-Schlüssel |
ZXTGYMNRHBJKJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C(C2=CNN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B13319242.png)

![N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine](/img/structure/B13319247.png)
amine](/img/structure/B13319251.png)
![2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole](/img/structure/B13319252.png)
![4-[(1-Phenylpropyl)amino]butan-2-ol](/img/structure/B13319259.png)


![1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine](/img/structure/B13319279.png)



